molecular formula C8H5Br2FO B1409340 1-(2,4-Dibromo-6-fluorophenyl)ethanone CAS No. 1805122-12-6

1-(2,4-Dibromo-6-fluorophenyl)ethanone

Cat. No.: B1409340
CAS No.: 1805122-12-6
M. Wt: 295.93 g/mol
InChI Key: ULDVXPBMUIONEH-UHFFFAOYSA-N
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Description

1-(2,4-Dibromo-6-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2F2O. It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethanone group.

Preparation Methods

The synthesis of 1-(2,4-Dibromo-6-fluorophenyl)ethanone typically involves the bromination and fluorination of phenyl ethanone derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the phenyl ring. Industrial production methods often employ catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

1-(2,4-Dibromo-6-fluorophenyl)ethanone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents for functional group transformations. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dibromo-6-fluorophenyl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,4-Dibromo-6-fluorophenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar compounds to 1-(2,4-Dibromo-6-fluorophenyl)ethanone include:

  • 1-(4-Bromo-2,6-difluorophenyl)ethanone
  • 2-Bromo-1-(2,3-difluorophenyl)ethanone
  • 2-Bromo-1-(4-bromophenyl)ethanone

These compounds share structural similarities but differ in the position and number of halogen atoms, which can influence their chemical reactivity and applications.

Properties

IUPAC Name

1-(2,4-dibromo-6-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDVXPBMUIONEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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